

Spectrophotometric Determination of Penicillin Acylase Activity using NIPAB: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

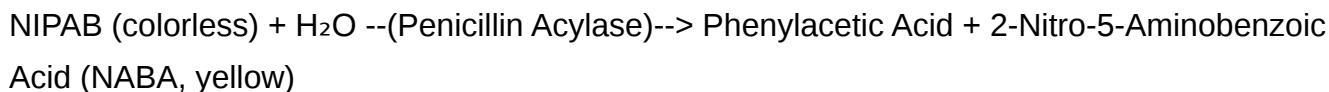
Compound of Interest

Compound Name: 2-Nitro-5-(phenylacetylamino)-benzoic acid

Cat. No.: B1194464

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Penicillin acylase (PA), also known as penicillin amidohydrolase (EC 3.5.1.11), is a key enzyme in the pharmaceutical industry, primarily used for the production of 6-aminopenicillanic acid (6-APA), the precursor for various semi-synthetic penicillins. Accurate and efficient determination of penicillin acylase activity is crucial for enzyme characterization, process optimization, and quality control in drug development. This document provides a detailed protocol for the spectrophotometric determination of penicillin acylase activity using the chromogenic substrate 2-nitro-5-(phenylacetyl)amino-benzoic acid (NIPAB).

The NIPAB assay is a simple, rapid, and continuous method for measuring penicillin acylase activity. The principle of the assay is based on the enzymatic hydrolysis of NIPAB by penicillin acylase, which yields phenylacetic acid and a yellow-colored product, 2-nitro-5-aminobenzoic acid (NABA). The rate of NABA formation is directly proportional to the enzyme activity and can be conveniently monitored by measuring the increase in absorbance at or near 405 nm.

Principle of the Assay

Penicillin acylase catalyzes the hydrolysis of the amide bond in NIPAB, leading to the formation of phenylacetic acid and the chromogenic product 2-nitro-5-aminobenzoic acid (NABA). The reaction can be visualized as follows:

The production of NABA results in a measurable increase in absorbance at its λ_{max} (approximately 405-415 nm), allowing for the continuous monitoring of the enzymatic reaction.

Experimental Protocols

Materials and Reagents

- Penicillin Acylase: Purified or as a crude extract from various microbial sources (e.g., *Escherichia coli*, *Alcaligenes faecalis*, *Kluyvera citrophila*).
- NIPAB (2-nitro-5-(phenylacetyl)amino-benzoic acid): Substrate. Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO) and store at -20°C.
- Potassium Phosphate Buffer: 0.01 M potassium phosphate buffer containing 0.1 M potassium chloride (KCl), pH 8.0.
- Spectrophotometer: Capable of measuring absorbance at 405 nm, preferably with temperature control.
- Cuvettes: Quartz or disposable plastic cuvettes with a 1 cm path length.
- Pipettes and other standard laboratory equipment.

Assay Procedure

- Prepare the reaction mixture: In a 1.5 mL microcentrifuge tube or directly in a cuvette, prepare the reaction mixture by adding the following components:
 - Potassium Phosphate Buffer (pH 8.0): X μL
 - NIPAB stock solution: Y μL (to achieve a final concentration of 2.4×10^{-4} M)

- Enzyme solution: Z μ L
- Make up the final volume to 1 mL with deionized water.

Note: The final concentration of NIPAB may need to be optimized depending on the specific enzyme and experimental goals. A typical final concentration is 240 μ M. The volume of the enzyme solution should be adjusted to ensure a linear rate of absorbance change over time.

- Pre-incubate the reaction mixture: Pre-incubate the reaction mixture (without the enzyme) at the desired assay temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibration.
[\[1\]](#)
- Initiate the reaction: Add the enzyme solution to the pre-incubated reaction mixture, mix gently by pipetting, and immediately start the spectrophotometric measurement.
- Monitor the reaction: Record the increase in absorbance at 405 nm over a specific period (e.g., 3-5 minutes) at regular intervals (e.g., every 15 or 30 seconds). Ensure that the rate of absorbance increase is linear during the measurement period.
- Determine the rate of reaction: Calculate the rate of change in absorbance per minute (Δ Abs/min) from the linear portion of the absorbance versus time plot.

Calculation of Enzyme Activity

The activity of penicillin acylase can be calculated using the Beer-Lambert law:

$$\text{Activity (U/mL)} = (\Delta\text{Abs/min}) / (\epsilon * l) * 1000 * D$$

Where:

- Δ Abs/min: The initial rate of the reaction (change in absorbance at 405 nm per minute).
- ϵ (epsilon): The molar extinction coefficient of 2-nitro-5-aminobenzoic acid (NABA) at 405 nm. A commonly cited value is 9100 $M^{-1}cm^{-1}$.
- l: The path length of the cuvette (typically 1 cm).
- 1000: Conversion factor from moles to micromoles.

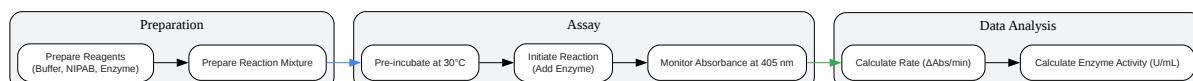
- D: Dilution factor of the enzyme solution, if applicable.

One unit (U) of penicillin acylase activity is defined as the amount of enzyme that catalyzes the formation of 1 μ mol of NABA per minute under the specified assay conditions.[\[1\]](#)

Data Presentation

Kinetic Parameters of Penicillin Acylase with NIPAB

The following table summarizes the kinetic parameters of penicillin acylase from different microbial sources with NIPAB as the substrate.

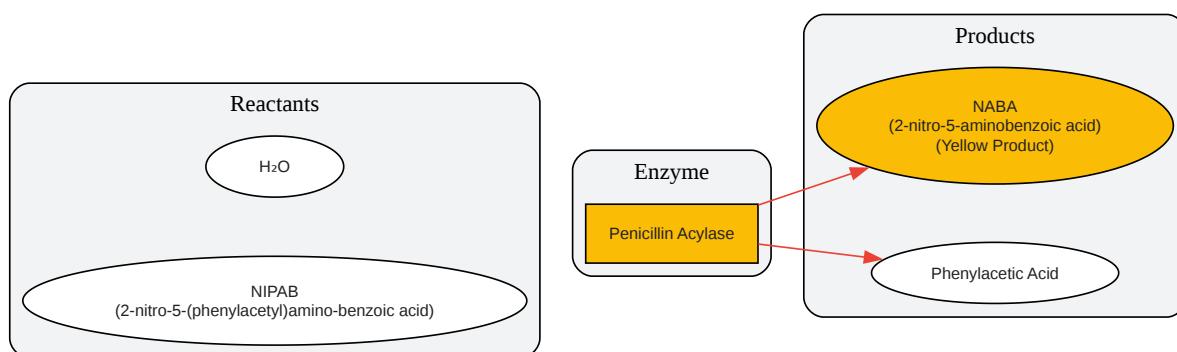

Enzyme Source	K_m_ (mM)	k_cat_ (s ⁻¹)	k_cat_ /K_m_ (M ⁻¹ s ⁻¹)	Optimal pH	Optimal Temperature (°C)	Reference
Alcaligenes faecalis	0.0045	95	2.1 x 10 ⁷	~8.0	~45	[2]
Escherichia coli	Not explicitly stated for NIPAB, but mechanistic studies are available.	Proton inventory of k_cat_ for NIPAB has been studied.	-	~7.5-8.0	~45-55	[3] [4]
Kluyvera citrophila	Data for NIPAB not readily available. For Penicillin G, K_m_ is ~2.7 mM.	-	-	~7.5	-	

Note: The kinetic parameters can vary depending on the specific strain, purification method, and assay conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of penicillin acylase activity using NIPAB.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the NIPAB assay.

Enzymatic Reaction Pathway

This diagram depicts the enzymatic hydrolysis of NIPAB by penicillin acylase.

[Click to download full resolution via product page](#)

Caption: Penicillin acylase-catalyzed hydrolysis of NIPAB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for screening penicillin G acylase-producing bacteria by means of 2-nitro-5-phenylacetaminobenzoic acid test paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic investigation of penicillin G acylase from a mutant strain of Escherichia coli ATCC 11105 immobilized on oxirane-acrylic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectrophotometric Determination of Penicillin Acylase Activity using NIPAB: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1194464#spectrophotometric-determination-of-penicillin-acylase-with-nipab>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com